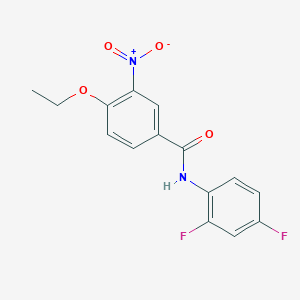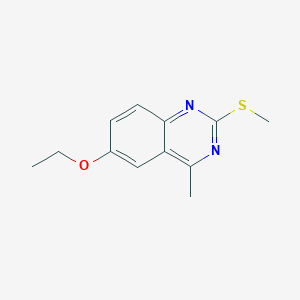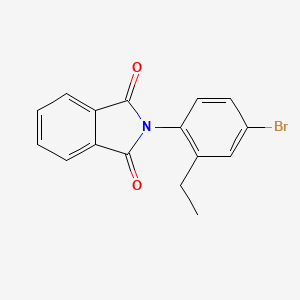
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide, commonly known as DFN-15, is a novel small-molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the class of benzamide derivatives and has been found to exhibit anti-cancer properties.
Aplicaciones Científicas De Investigación
DFN-15 has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DFN-15 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DFN-15 has been found to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Mecanismo De Acción
DFN-15 exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, DFN-15 destabilizes its client proteins, leading to their degradation and ultimately, the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
DFN-15 has been found to have minimal toxicity towards normal cells, suggesting its potential as a selective anti-cancer agent. In addition, DFN-15 has been shown to decrease the expression of various proteins involved in cancer cell growth and survival, including AKT, ERK, and STAT3. DFN-15 has also been found to increase the expression of proteins involved in apoptosis, such as Bax and caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DFN-15 is its high selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. In addition, DFN-15 has been found to exhibit synergistic effects when used in combination with other anti-cancer agents, suggesting its potential as a combination therapy. However, one of the limitations of DFN-15 is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
For research on DFN-15 include the development of more efficient synthesis methods, the evaluation of its pharmacokinetics and pharmacodynamics, and the identification of biomarkers that can predict its efficacy in cancer patients. In addition, the potential of DFN-15 as a combination therapy with other anti-cancer agents should be explored further.
Conclusion:
DFN-15 is a novel small-molecule inhibitor that has shown promising results in preclinical studies for its anti-cancer properties. Its high selectivity towards cancer cells and potential as a combination therapy make it a promising candidate for further research and development.
Métodos De Síntesis
DFN-15 can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with ethyl 4-chloro-3-nitrobenzoate in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, DFN-15, is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-2-23-14-6-3-9(7-13(14)19(21)22)15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGAZUJOYLGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5738462.png)
![7-chloro-N-[2-(3-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5738470.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5738481.png)
![N'-(tert-butyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5738483.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)



![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)


